Arecoline hydrobromide

概要

説明

タリドミドは、1950年代に西ドイツの製薬会社 Chemie Grünenthal GmbH によって開発された合成化合物です。 当初は鎮静剤および制吐剤として、特に妊娠中の女性のつわり治療に使用されていました 。その後、重度の出生異常を引き起こすことが判明し、市場から撤退されました。 悲劇的な歴史にもかかわらず、タリドミドは、多発性骨髄腫やハンセン病の合併症など、さまざまな医学的状態の治療に新たな用途が見出されています .

2. 製法

タリドミドは、いくつかの方法によって合成できます。一般的な合成経路の1つは、無水フタル酸とL-グルタミン酸を反応させてN-フタルオイル-DL-グルタミン酸を生成する方法です。 この中間体は、4-ジメチルアミノピリジンやジフェニルエーテルなどの触媒の存在下、尿素、酢酸アンモニウム、チオ尿素などのアンモニア供与体とともに環化されてタリドミドが生成されます .

工業生産では、粗製タリドミドを高温のジメチルスルホキシドまたはジメチルスルホキシドと脂肪族アルコールの混合溶媒に溶解することで、高純度のタリドミドを調製できます。 溶液は活性炭を使用して脱色し、熱いうちに濾過し、冷却して結晶化を誘導します .

3. 化学反応解析

タリドミドは、加水分解、酸化、還元など、さまざまな化学反応を起こします。 タリドミドは、アミド部位で非酵素的に加水分解することが知られており、酵素代謝によってCYP2C19酵素の作用によって5-ヒドロキシタリドミドを生成できます 。これらの反応に使用される一般的な試薬には、酸、塩基、酸化剤などがあります。 これらの反応から生成される主な生成物には、タリドミドの加水分解および水酸化誘導体などがあります .

4. 科学研究への応用

タリドミドは、幅広い科学研究への応用があります。

準備方法

Thalidomide can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with L-glutamic acid to form N-phthaloyl-DL-glutamic acid. This intermediate is then cyclized with an ammonia donor such as urea, ammonium acetate, or thiourea in the presence of a catalyst like 4-dimethylaminopyridine and diphenyl ether to yield thalidomide .

For industrial production, high-purity thalidomide can be prepared by dissolving crude thalidomide in hot dimethyl sulfoxide or a mixed solvent of dimethyl sulfoxide and fatty alcohol. The solution is then decolorized using activated carbon, filtered while hot, and cooled to induce crystallization .

化学反応の分析

Acylation Condensation

A recent study employed an acylation condensation reaction to synthesize arecoline derivatives. The process involves:

- Dissolving arecoline hydrobromide (5.90 g, 25 mmol) in deionized water (30 mL).

- Adjusting pH to 10–11 with 30% Na₂CO₃.

- Adding HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a condensing agent and reacting with amino acids (e.g., L-alanine).

- Purifying via solvent extraction and recrystallization to yield high-purity derivatives .

Sodium Triacetoxyborohydride Reduction

Patent US6132286A describes a method using sodium triacetoxyborohydride (STAB) in methanol:

- Reacting methyl nicotinate methiodide (111.63 g, 0.40 mol) with STAB (372.06 g, 1.6 mol) in acetic acid (192 g, 3.2 mol).

- Neutralizing with NaOH to pH 9.6, extracting with n-butanol, and precipitating with HBr to yield 30.7 g (43.3% yield) of this compound .

Fischer Esterification

A traditional approach involves:

- Fischer esterification of nicotinic acid to methyl nicotinate.

- Alkylation with methyl iodide to form 3-methoxycarbonyl-1-methylpyridinium iodide.

- Hydride reduction with potassium borohydride to yield tetrahydropyridine.

- Salt formation with HBr to produce this compound .

Chemical Reactions and Stability

This compound undergoes several key transformations:

Hydrolysis

In aqueous solutions (pH 10–11), this compound hydrolyzes to arecoline (C₈H₁₃NO₂) via deprotonation of the methyl ester group .

Reaction Equation:

Muscarinic Receptor Binding

As a muscarinic acetylcholine receptor agonist, this compound binds to M₁-M₅ receptors, activating parasympathomimetic pathways .

Binding Affinity (EC₅₀):

Pharmacological and Toxicological Reactions

This compound exhibits dual roles as a therapeutic agent and a toxicant.

Toxicological Pathways

- Sub-chronic Toxicity: High doses (1000 mg/kg) in rats caused hepatic congestion, reduced body weight, and elevated alkaline phosphatase (AKP) .

- Hepatotoxicity: Induces DNA damage and hepatocyte apoptosis via oxidative stress .

- Teratogenic Effects: Teratogenic at doses >0.25 mg/kg in zebrafish embryos .

Key Reactions and Interactions

A comparison of this compound’s reactions is summarized below:

科学的研究の応用

Pharmacological Applications

1.1 Antiparasitic Activity

Arecoline hydrobromide was historically used to treat tapeworm infections in dogs. Its effectiveness against parasitic infections has been a significant focus of research, leading to its application in veterinary medicine in regions such as Australia and New Zealand .

1.2 Neurological Disorders

Recent studies have indicated that AH may alleviate symptoms associated with neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. The compound has shown potential in modulating neurotransmitter systems, particularly through its interaction with nicotinic acetylcholine receptors .

1.3 Anti-inflammatory Effects

AH has demonstrated anti-inflammatory properties, particularly in conditions like rheumatoid arthritis (RA). Research indicates that it can inhibit key signaling pathways (e.g., PI3K/AKT) involved in inflammation, promoting cell cycle arrest and apoptosis in affected cells .

1.4 Diabetes Management

The compound has been researched for its effects on diabetes complications, particularly male reproductive damage and cataracts. Studies suggest that AH may help regulate glucose metabolism and mitigate oxidative stress in diabetic models .

Agricultural Applications

2.1 Insecticidal Properties

Recent innovations have led to the synthesis of arecoline-linked amino acid derivatives that exhibit insecticidal and antifungal activities. These derivatives have shown promising results against pests like Aphis craccivora and Tetranychus cinnabarinus, with lower lethal concentrations compared to arecoline itself .

2.2 Fungicidal Effects

The same derivatives also displayed significant inhibitory effects against fungal pathogens such as C. gloeosporioides and B. cinerea, suggesting potential applications in crop protection .

Toxicological Insights

While this compound has numerous applications, it is essential to consider its toxicological profile:

- Acute Toxicity : Studies indicate that high doses can lead to acute toxicity, necessitating careful dosing in therapeutic applications .

- Chronic Effects : Long-term exposure has been associated with adverse effects, including teratogenic impacts and potential carcinogenicity linked to oral submucosal fibrosis (OSF) and oral squamous cell carcinoma (OSCC) .

Table 1: Pharmacological Activities of this compound

| Activity | Application Area | Reference |

|---|---|---|

| Antiparasitic | Veterinary Medicine | |

| Neurological Disorders | Psychiatry | |

| Anti-inflammatory | Rheumatology | |

| Diabetes Management | Endocrinology |

Table 2: Insecticidal and Fungicidal Activities of Arecoline Derivatives

作用機序

類似化合物との比較

レナリドミドやポマリドミドなどの類似化合物も、セレブロリンを標的とし、同様の作用機序を持っています 。タリドミドは、その歴史的意義と奇形形成作用の広範さにおいてユニークです。 レナリドミドやポマリドミドは、これらの有害作用を軽減しながら治療効果を維持するように開発されてきました .

類似化合物

- レナリドミド

- ポマリドミド

- N-フタルオイルグルタミン酸誘導体

鎮静剤から貴重な治療薬へと進化してきたタリドミドの旅は、厳格な薬物試験の重要性と、既存の化合物を新たな医学的用途に転用する可能性を浮き彫りにしています。

生物活性

Arecoline hydrobromide (AH) is a pharmacologically active alkaloid derived from the betel nut, with a rich history of medicinal use and a variety of biological activities. This article explores the biological activity of AH, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is the hydrobromic acid salt of arecoline, which has been traditionally used for treating tapeworm infections in animals. Recent studies have highlighted its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. However, its clinical application is limited due to toxicity concerns and instability during extraction processes.

1. Anticancer Activity

Arecoline has demonstrated significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including human leukemia K562 cells and basal cell carcinoma cells. The mechanisms involved include:

- Cytotoxicity : Arecoline induces cell cycle arrest and apoptosis by modulating proteins such as p53 and interleukin-6 (IL-6) .

- Inhibition of Tumor Growth : Studies show that AH can reduce tumorigenesis by lowering IL-6 levels and enhancing p53 expression, which is crucial for tumor suppression .

2. Anti-inflammatory Effects

AH exhibits anti-inflammatory properties through several pathways:

- It has been shown to inhibit the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation in models of rheumatoid arthritis .

- The compound also affects the PI3K/AKT signaling pathway, which is integral in inflammatory responses .

3. Neuroprotective Effects

Arecoline acts as a partial agonist at muscarinic acetylcholine receptors (mAChRs), which contributes to its neuroprotective effects:

- It has been reported to reverse memory loss and learning impairments in models of Alzheimer’s disease .

- Additionally, it enhances vasorelaxation in high-fructose-fed rats, suggesting potential cardiovascular benefits .

4. Antidiabetic Properties

Research indicates that AH may improve glucose metabolism:

- In diabetic rat models, arecoline has been shown to enhance insulin sensitivity and improve lipid profiles .

The biological activities of this compound can be attributed to its interaction with various receptors and signaling pathways:

- Muscarinic Receptors : Activation of mAChRs leads to increased nitric oxide production, which is beneficial for cardiovascular health .

- CYP450 Regulation : AH influences the expression of cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), AH promotes cell cycle arrest in cancer cells .

Toxicity Profile

Despite its therapeutic potential, this compound poses several toxicity risks:

- Acute and Chronic Toxicity : Studies have reported both acute and chronic toxic effects associated with AH use, including teratogenic effects in animal models .

- Pharmacokinetics : The rapid absorption and metabolism of arecoline necessitate careful consideration regarding dosing and long-term use .

Case Studies

Several case studies have documented the effects of this compound across different conditions:

特性

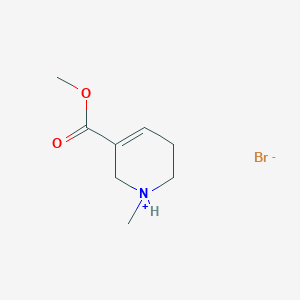

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075379 | |

| Record name | Arecoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300-08-3 | |

| Record name | Arecoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecoline hydrobromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecoline hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arecoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARECOLINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。